molecular formula C7H5ClN2O B13705452 3-Amino-6-chlorobenzisoxazole

3-Amino-6-chlorobenzisoxazole

Cat. No.: B13705452
M. Wt: 168.58 g/mol
InChI Key: BXZYDJXZBXIDCR-UHFFFAOYSA-N
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Description

3-Amino-6-chlorobenzisoxazole (molecular formula: C₇H₅ClN₂O, molecular weight: 168.58 g/mol) is a heterocyclic aromatic compound featuring a benzisoxazole core substituted with an amino group (-NH₂) at position 3 and a chlorine atom (-Cl) at position 5. This compound is of significant interest in pharmaceutical research due to the benzisoxazole scaffold's prevalence in bioactive molecules. The chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability, while the amino group provides a site for further functionalization. Applications include its use as an intermediate in synthesizing antipsychotics, antibiotics, and enzyme inhibitors .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2

InChI Key

BXZYDJXZBXIDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chlorobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chlorobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzisoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-Amino-6-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-6-chlorobenzisoxazole with analogous benzisoxazole derivatives, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water, mg/mL) Key Applications
This compound C₇H₅ClN₂O 168.58 Cl (C6), NH₂ (C3) ~2.5 Pharmaceutical intermediates
4-Bromobenzo[d]isoxazol-3-amine C₇H₅BrN₂O 225.03 Br (C4), NH₂ (C3) ~1.8 Anticancer research
4-Methoxybenzo[d]isoxazol-3-amine C₈H₈N₂O₂ 164.16 OCH₃ (C4), NH₂ (C3) ~4.2 CNS drug candidates
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ 229.58 Cl (C5), NO₂ (C6), NH₂ (C2) <1.0 Reactive intermediates

Key Observations:

  • Electron-Donating Groups : The methoxy group in 4-Methoxybenzo[d]isoxazol-3-amine improves solubility due to its polar nature but may reduce metabolic stability compared to chloro substituents .
  • Nitro Group Impact : 5-Chloro-6-nitro-1,3-benzoxazol-2-amine exhibits lower solubility and higher reactivity due to the nitro group, limiting its direct pharmaceutical use but making it valuable in synthetic chemistry .

Stability and Reactivity

  • Chloro and bromo substituents confer stability against hydrolysis compared to nitro groups, which may degrade under reducing conditions .
  • The amino group at position 3 in this compound allows for facile derivatization (e.g., acetylation or sulfonation), a feature less accessible in nitro-substituted analogs .

Analytical Characterization

  • HPLC Analysis : Methods like GlycoBase and autoGU are employed to resolve benzisoxazole derivatives, particularly for quantifying impurities in pharmaceutical intermediates .
  • Mass Spectrometry : Used to differentiate isotopic patterns between chloro (³⁵Cl/³⁷Cl) and bromo (⁷⁹Br/⁸¹Br) analogs .

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